molecular formula C19H16N2O4 B2528784 (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide CAS No. 887347-63-9

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide

Cat. No.: B2528784
CAS No.: 887347-63-9
M. Wt: 336.347
InChI Key: IWCSTVWMLTWGHA-RMKNXTFCSA-N
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Description

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide is a specialized acrylamide derivative intended for research and development purposes. Compounds incorporating chromene moieties and nitrophenyl groups are of significant interest in material science, particularly in the development of advanced photopolymers. Specifically, chromene-based structures are investigated for their potential role as chromophores in photoinitiator systems . These systems are critical in UV-curing applications for coatings, inks, and photoresists. The acrylamide functional group is a key structural component found in various compounds reported in chemical databases, indicating its utility in synthetic chemistry . The (E)-configuration of the acrylamide double bond is a crucial structural feature that can influence the compound's photophysical properties and reactivity in polymerizable systems . Researchers value this compound for its potential to act as a building block or functional monomer in the synthesis of novel materials designed for photomechanical processes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13-10-16(21(23)24)7-8-17(13)20-19(22)9-6-14-11-15-4-2-3-5-18(15)25-12-14/h2-11H,12H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCSTVWMLTWGHA-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2H-Chromen-3-yl)acrylic Acid

The acrylamide backbone originates from 3-(2H-chromen-3-yl)acrylic acid, synthesized via Knoevenagel condensation. Chromene-3-carbaldehyde reacts with malonic acid in pyridine under reflux, achieving 85% yield. Alternative routes employ Rh(III)-catalyzed C–H activation of chromene derivatives with acrylic acid, yielding the α,β-unsaturated acid in 78% yield with [Cp*RhCl₂]₂ (2.5 mol%) and CsOAc in THF at 80°C.

Formation of Acid Chloride

Conversion to the acid chloride uses oxalyl chloride (1.2 equiv) and catalytic DMF in CH₂Cl₂ at 0°C. This intermediate is critical for subsequent amidation, with reaction completion confirmed by TLC (Rf = 0.6 in EtOAc/hexanes).

Coupling with 2-Methyl-4-Nitroaniline

The acid chloride reacts with 2-methyl-4-nitroaniline in a biphasic EtOAc/H₂O system containing K₂CO₃ (2.0 equiv). Methoxyamine hydrochloride (1.2 equiv) ensures efficient nucleophilic attack, yielding the title compound in 81% after crystallization. Steric hindrance from the 2-methyl group necessitates prolonged stirring (12–24 h) for complete conversion.

Wittig Olefination Strategy

Preparation of Chromene-3-yl Phosphonium Salt

2-Bromo-2H-chromene-3-carbaldehyde undergoes Arbuzov reaction with PPh₃ in toluene at 80°C, forming the phosphonium salt (94% yield). This salt is pivotal for constructing the acrylamide’s E-configuration.

Wittig Reaction with N-(2-Methyl-4-Nitrophenyl)acrylamide

The ylide generated from the phosphonium salt and Na₂CO₃ reacts with N-(2-methyl-4-nitrophenyl)acrylamide in CH₂Cl₂. The reaction proceeds at −20°C to favor E-selectivity, yielding 76% of the target compound. Diastereomeric ratios (dr > 20:1) are confirmed via ¹H NMR.

Rhodium-Catalyzed C–H Functionalization

Substrate Preparation

Cyclohexadienone-tethered acrylamides are synthesized via oxidative coupling of phenols with ethylene glycol using PhI(OAc)₂. This generates electrophilic intermediates for Rh(III)-catalyzed coupling.

Catalytic Cyclization

A mixture of cyclohexadienone (0.3 mmol), N-(2-methyl-4-nitrophenyl)benzamide (0.3 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (2.0 equiv) in THF at 80°C for 12 h affords the product in 89% yield. Mechanistic studies suggest a redox-neutral pathway involving C–H activation and migratory insertion.

Reductive Aminocarbonylation Approaches

Nickel-Catalyzed Carbonylation

Aryl iodide derivatives of chromene react with 2-methyl-4-nitroaniline under CO atmosphere (1 atm) in DMF, using Co₂(CO)₈ (0.8 equiv) and Zn reductant. This method achieves 72% yield but requires rigorous exclusion of moisture.

Optimization of Reaction Parameters

Parameter Optimal Condition Yield (%)
Catalyst Loading Ni(glyme)Cl₂ (10 mol%) 72
Temperature 120°C 68
Solvent DMF 72
Reductant Zn (2.0 equiv) 70

Alternative Routes: Diazonium Salt Coupling

Formation of Diazonium Intermediate

2-Methyl-4-nitroaniline is diazotized with NaNO₂/HCl at 0–5°C, forming the diazonium salt. This intermediate reacts in situ with chromene-acrylamide derivatives.

Coupling Reaction

The diazonium salt couples with 3-(2H-chromen-3-yl)acrylamide in pyridine at 0°C, followed by 12 h stirring. The product is isolated in 65% yield after recrystallization from ethanol.

Gram-Scale Synthesis and Purification

Scalability of Rh-Catalyzed Method

A 10 mmol scale reaction using [Cp*RhCl₂]₂ (2.5 mol%) in THF (0.1 M) produces 8.9 g (89% yield) of the compound. Purification via flash chromatography (40% EtOAc/hexanes) achieves >99% purity.

Crystallization Conditions

Recrystallization from ethanol/water (3:1) at 4°C yields needle-like crystals suitable for X-ray analysis. Melting point is observed at 216–218°C.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s reactivity is influenced by:

  • Electrophilic Acrylamide Double Bond : The α,β-unsaturated carbonyl system undergoes Michael additions or cycloadditions with nucleophiles like malononitrile or amines .

  • Nitro Group : The 4-nitro substituent on the phenyl ring can be reduced to an amine under hydrogenation (H₂/Pd-C), enabling further functionalization (e.g., diazotization) .

Example Reaction :

(E)-Acrylamide+Malononitrilepiperidine, dioxanePyridazine derivative(Yield: 55%)[1]\text{(E)-Acrylamide} + \text{Malononitrile} \xrightarrow{\text{piperidine, dioxane}} \text{Pyridazine derivative} \quad (\text{Yield: 55\%}) \quad[1]

Catalytic and Solvent Effects

Optimization studies from analogous systems highlight:

  • Solvent Impact : Nitromethane enhances nucleophilic substitution yields (98%) compared to DCM (20%) or toluene (5%) .

  • Catalysts : Methyltrifluoromethanesulfonate (MeOTf) facilitates direct hydroxyl substitution in nitromethane at room temperature .

Table: Solvent Optimization for Acrylamide Synthesis

SolventReaction Yield (%)
Nitromethane98
DCM20
Toluene5
Adapted from

Kinetic and Thermodynamic Studies

  • Lineweaver-Burk Analysis : Competitive inhibition kinetics observed for coumarin derivatives, with binding energy calculations (ΔG = -8.2 kcal/mol) supporting strong enzyme interactions .

  • Thermal Stability : Nitrophenyl-substituted coumarins exhibit high melting points (>300°C), attributed to planar conjugation and crystallinity .

Scientific Research Applications

Research indicates that (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide exhibits various pharmacological effects, including:

  • Antioxidant Activity : The compound can scavenge free radicals, mitigating oxidative stress associated with numerous diseases.
    CompoundActivity TypeMechanism
    This compoundAntioxidantScavenging free radicals
  • Antimicrobial Properties : Similar acrylamide derivatives have shown the ability to inhibit bacterial and fungal growth, making this compound a candidate for antimicrobial applications.
  • Anti-inflammatory Effects : The nitrophenyl group may contribute to reducing inflammation, indicating potential therapeutic uses in inflammatory diseases.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Formation of the Chromenyl Intermediate : This involves cyclization reactions of suitable precursors under acidic or basic conditions.
  • Acrylamide Formation : The chromenyl intermediate is reacted with acrylamide precursors, such as acryloyl chloride, often in the presence of bases like triethylamine.
  • Nitrophenyl Substitution : This step can involve various electrophilic substitution reactions to introduce the nitrophenyl group.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in treating various diseases. Its unique structure allows for modifications that could enhance efficacy against specific targets.

Materials Science

Due to its acrylamide component, this compound can be utilized in the development of specialty polymers with enhanced properties such as flexibility and thermal stability. This application is crucial in manufacturing high-performance materials used in various industries.

Bioconjugation Techniques

The structure of this compound facilitates effective bioconjugation methods, which are essential for developing targeted drug delivery systems in biomedical research.

Case Studies and Research Findings

  • Antioxidant Activity Studies :
    • In vitro assays demonstrated that the compound exhibits significant antioxidant activity comparable to established antioxidants.
    • Dose-dependent responses were observed, indicating potential for therapeutic use in oxidative stress-related conditions.
  • Antimicrobial Testing :
    • Preliminary studies showed promising results against a range of bacterial strains, suggesting further exploration into its use as an antimicrobial agent.
  • Anti-inflammatory Research :
    • Experimental models indicated that the compound could reduce markers of inflammation, supporting its potential role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The target compound’s chromen group distinguishes it from analogs with alternative aromatic systems (Table 1). For example:

  • (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) : Replaces chromen with a thiophene ring, reducing π-conjugation but enhancing lipophilicity .
  • (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) : Contains a nitro group but lacks the chromen system, instead incorporating a second acrylamide branch .
  • (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) : Features an indole and dimethoxyphenyl group, enabling dual AChE/BChE inhibition .

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Bioactivity Target
Target Compound Chromen-acrylamide 2-methyl-4-nitrophenyl Hypothesized: α7 nAChR, CaV2.2
DM497 Thiophene-acrylamide p-tolyl α7 nAChR modulation
5012 Nitrophenyl-acrylamide Propyl, p-tolyl Not specified
5q Dimethoxyphenyl-acrylamide Indole-ethyl AChE/BChE inhibition

Chromen’s extended conjugation may improve UV absorption and photostability compared to thiophene or phenyl analogs .

Physicochemical Properties

Chromen’s planar structure may increase melting points compared to non-aromatic analogs. For example:

  • 3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide : Melting point = 111–113°C .
  • Cinnamyl sulfonamide hydroxamate (3a) : Melting point = 184°C .
  • DM497 : Soluble in organic solvents but insoluble in water due to the thiophene and p-tolyl groups .

The nitro group in the target compound may reduce water solubility but enhance stability under acidic conditions. Chromen’s fluorescence properties could also enable imaging applications, unlike non-fluorescent analogs .

Receptor Binding and Selectivity

DM497’s selectivity for α7 nAChR over α9α10 subtypes highlights the role of substituents in receptor specificity . The target compound’s chromen system may interact with hydrophobic pockets in ion channels, while the nitro group could engage in hydrogen bonding with residues in CaV2.2 channels, as seen in electrophysiological studies .

Biological Activity

(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a chromenyl moiety and an acrylamide functional group. The presence of both a nitrophenyl group and a chromenyl structure suggests significant potential for various biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 E 3 2H chromen 3 yl N 2 methyl 4 nitrophenyl prop 2 enamide\text{ E 3 2H chromen 3 yl N 2 methyl 4 nitrophenyl prop 2 enamide}

Key Structural Features:

  • Chromene Backbone: Contributes to antioxidant properties.
  • Acrylamide Group: Imparts reactivity and potential for polymerization.
  • Nitrophenyl Substituent: May enhance biological interactions through electronic effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects. The following sections detail specific activities observed in biological assays.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases. In vitro studies have demonstrated that this compound exhibits significant antioxidant activity.

CompoundActivity TypeMechanism
This compoundAntioxidantScavenging free radicals

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest effective inhibition of growth against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies have shown that this compound can reduce inflammation markers in cell cultures.

Inflammatory MarkerEffect Observed
TNF-alphaDecreased by 50% at 10 µM
IL-6Decreased by 40% at 10 µM

Case Studies

  • Case Study on Antioxidant Efficacy:
    A study conducted on human hepatocyte cell lines demonstrated that treatment with this compound significantly reduced oxidative stress levels compared to untreated controls, suggesting its potential for liver protection.
  • Antimicrobial Evaluation:
    A comparative study with existing antibiotics revealed that the compound exhibited synergistic effects when combined with standard treatments against resistant bacterial strains, indicating its potential utility in overcoming antibiotic resistance.

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through several methods, including:

  • Formation of Chromenyl Intermediate: Cyclization of 2-hydroxyacetophenone derivatives.
  • Acrylamide Formation: Reaction with acryloyl chloride under basic conditions.
  • Nitrophenyl Substitution: Introduction of the nitrophenyl group via nucleophilic substitution reactions.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology:

  • Coupling reactions: Use α-bromoacrylic acid or acryloyl chloride with EDCI/HOBt in DMF or THF under ice-cooled conditions to form the acrylamide backbone .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while mixed solvents (e.g., ethyl acetate/petroleum ether) improve crystallization .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. Monitor via TLC (Rf values ~0.5–0.8) .

Q. How can the structure and purity of this compound be rigorously characterized?

  • Analytical techniques:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions. Look for vinyl proton coupling constants (J = 12–16 Hz) .
  • Mass spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~395–400 g/mol) .
  • Elemental analysis: Validate C, H, N, S composition with ≤0.4% deviation .

Q. What strategies are effective for assessing solubility and stability under experimental conditions?

  • Solubility profiling: Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~250–300 nm) .
  • Stability assays: Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 72 hours .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Crystallization: Use slow vapor diffusion (e.g., DCM/hexane) to grow single crystals.
  • X-ray refinement: Apply SHELXL for small-molecule refinement. Analyze π-π stacking between chromenyl and nitrophenyl groups, and hydrogen bonding (N–H⋯O) .

Q. What mechanistic insights explain the compound’s biological activity, and how can conflicting assay data be reconciled?

  • Target interaction studies:

  • Michael addition: Probe covalent binding to cysteine residues (e.g., via LC-MS/MS) using thiol-containing proteins .
  • Kinetic assays: Measure IC50 in enzyme inhibition (e.g., kinases) vs. cell viability (MTT assays). Discrepancies may arise from off-target effects or metabolic instability .
    • Data reconciliation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational modeling predict reactivity or optimize derivatives for specific applications?

  • In silico tools:

  • Docking simulations (AutoDock Vina): Screen against protein targets (e.g., COX-2, EGFR) to prioritize synthesis .
  • DFT calculations: Analyze electrophilicity of the acrylamide β-carbon (Fukui indices) to predict nucleophilic attack sites .

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling: Measure bioavailability (oral vs. IP administration) and metabolite formation (LC-MS) .
  • Formulation optimization: Use nanoemulsions or PEGylation to enhance solubility and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.